molecular formula C43H34ClNO5 B1443255 Fmoc-Tyr(2-Cltrt)-OH CAS No. 350241-80-4

Fmoc-Tyr(2-Cltrt)-OH

Cat. No. B1443255
M. Wt: 680.2 g/mol
InChI Key: XYAWVRLFZHVTNW-FAIXQHPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Solubility : Clearly soluble in dimethylformamide (DMF)

Synthesis Analysis

Fmoc-Tyr(2-ClTrt)-OH is commonly used in solid-phase peptide synthesis (SPPS). The side-chain ClTrt group can be selectively removed using 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM), allowing modification of the side-chain hydroxyl group while the derivative is still attached to the solid support during Fmoc SPPS .


Molecular Structure Analysis

The molecular structure of Fmoc-Tyr(2-ClTrt)-OH consists of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the tyrosine residue. The 2-ClTrt group provides stability during peptide synthesis .


Physical And Chemical Properties Analysis

  • Storage Temperature : 2-8°C

Scientific Research Applications

Application in Peptide Synthesis

  • Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” is used in the synthesis of peptides. It is a type of Fmoc amino acid derivative used in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group acts as an amino protecting group, and the 2-Cltrt group acts as a side-chain protecting group for the tyrosine residue .
  • Methods of Application or Experimental Procedures: In Fmoc SPPS, the peptide is synthesized from the C-terminus to the N-terminus, with each amino acid being added in turn. The Fmoc group is removed using piperidine, allowing the next amino acid to be added. The side-chain protecting groups are removed at the end of the synthesis by treating the peptidyl resin with trifluoroacetic acid (TFA) .
  • Results or Outcomes: The result of this process is the desired peptide, with the sequence of amino acids specified by the researcher. The use of Fmoc amino acid derivatives like “Fmoc-Tyr(2-Cltrt)-OH” allows for the synthesis of complex peptides with a high degree of control over the sequence .

Application in the Preparation of Phosphoproteins

  • Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of phosphoproteins using Native Chemical Ligation (NCL) .
  • Methods of Application or Experimental Procedures: In NCL, a peptide thioester reacts with a peptide containing an N-terminal cysteine. The result is a native peptide bond at the ligation site. “Fmoc-Tyr(2-Cltrt)-OH” could be used to synthesize one or both of these peptides .
  • Results or Outcomes: The result of this process is a phosphoprotein, which can be used in further research .

Application in the Preparation of Glycoprotein Semi-Synthesis

  • Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of a peptide intermediate for use in glycoprotein semi-synthesis .
  • Methods of Application or Experimental Procedures: The details of the specific methods used in this application are not provided in the sources. However, it would likely involve the synthesis of a peptide using “Fmoc-Tyr(2-Cltrt)-OH”, followed by the attachment of a carbohydrate group to produce a glycoprotein .
  • Results or Outcomes: The result of this process is a glycoprotein, which can be used in further research .

Application in Fmoc Resin Cleavage Protocols

  • Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in Fmoc resin cleavage protocols . This involves the simultaneous detachment of the peptide from the resin support and removal of all the side-chain protecting groups of the amino acid residues to yield the desired peptide .
  • Methods of Application or Experimental Procedures: The peptide resin is thoroughly washed, especially when DMF is used during synthesis as it is nonvolatile and residual basic DMF can have a marked inhibitory effect on TFA-acidolysis . The N-terminal Fmoc group must be removed using piperidine before acid cleavage of the peptidyl resin can be performed .
  • Results or Outcomes: The result of this process is the desired peptide, with the sequence of amino acids specified by the researcher .

Application in the Preparation of Fmoc Resins

  • Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of Fmoc resins . These resins are used in solid-phase peptide synthesis .
  • Methods of Application or Experimental Procedures: The specific methods used in this application are not provided in the sources. However, it would likely involve the synthesis of a resin using "Fmoc-Tyr(2-Cltrt)-OH" .
  • Results or Outcomes: The result of this process is a Fmoc resin, which can be used in further research .

Application in the Preparation of Resins

  • Summary of the Application: “Fmoc-Tyr(2-Cltrt)-OH” can be used in the preparation of resins . These resins are used in solid-phase peptide synthesis .
  • Methods of Application or Experimental Procedures: The specific methods used in this application are not provided in the sources. However, it would likely involve the synthesis of a resin using "Fmoc-Tyr(2-Cltrt)-OH" .
  • Results or Outcomes: The result of this process is a resin, which can be used in further research .

Safety And Hazards

  • Always consult the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAWVRLFZHVTNW-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(2-Cltrt)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JAW Kruijtzer, J Kemmink, RMJ Liskamp - Understanding Biology Using …, 2006 - Springer
Tyrosine sulfation is an ubiquitous, reversible, post-translational modification found in many secreted and membrane-bound proteins [1]. Reversible covalent protein modifications …
Number of citations: 1 link.springer.com
DA Stetsenko, AD Malakhov, MJ Gait - Organic Letters, 2002 - ACS Publications
An efficient total stepwise solid-phase synthesis of oligonucleotide-(3‘→N)-peptide conjugates is described that makes use of either a controlled pore glass support or macroporous …
Number of citations: 50 pubs.acs.org
D Singer, R Hoffmann - Peptide-Based Drug Design, 2008 - Springer
Most mammalian proteins are transiently phosphorylated on seryl, threonyl, or tyrosyl positions by kinases and dephosphorylated by phosphatases in response to specific intra- or …
Number of citations: 2 link.springer.com
N Venkatesan, BH Kim - Chemical reviews, 2006 - ACS Publications
Ever since the observation that synthetic oligonucleotides and their modified analogues can be used successfully to modulate the functions of specific genes, 1, 2 the research on …
Number of citations: 170 pubs.acs.org
YC Chang, PW Chao, CH Tung - Bioorganic & medicinal chemistry letters, 2011 - Elsevier
Highly selective luminescent probes, QLUC-TYR and LUC-GLU, for detection of carboxypeptidase activity were synthesized. Caged substrates were first cleaved by corresponding …
Number of citations: 14 www.sciencedirect.com
JW Kurutz, C Jiarpinitnun, T Witten… - LUNG BIOLOGY IN …, 2005 - api.taylorfrancis.com
Lung surfactant (LS), a complex mixture of lipids and proteins, lines the alveoli, and is responsible for the proper functioning of the lung (1). LS works both by lowering the surface …
Number of citations: 1 api.taylorfrancis.com

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